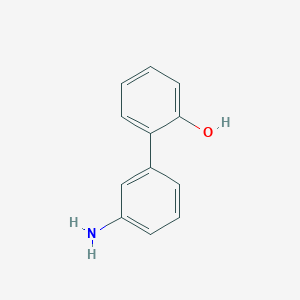

2-(3-Aminophenyl)phenol

Vue d'ensemble

Description

“2-(3-Aminophenyl)phenol” is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 . It is also known as 3’-amino [1,1’-biphenyl]-2-ol .

Synthesis Analysis

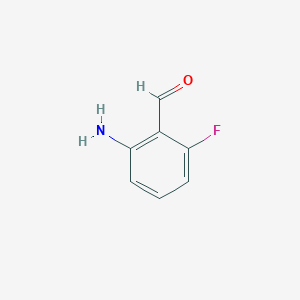

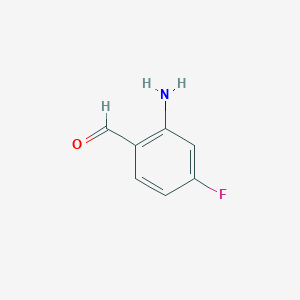

A new Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio . The structure of the ligand was characterized using different spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of “2-(3-Aminophenyl)phenol” is complex and involves interactions with various compounds. Phenolic compounds are known to interact with proteins, altering their structure and properties . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .

Chemical Reactions Analysis

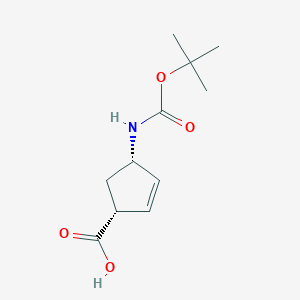

The ligand and the complexes were evaluated for their antibacterial and antifungal activity against gram-positive bacteria, gram-negative bacteria, and fungi . The compounds showed effective antifungal and antibacterial activities against different microorganisms . Yb (III) complex showed the highest biological activity against most tested bacteria .

Applications De Recherche Scientifique

Application in Sensing Systems

Scientific Field

Chemistry, specifically Sensing Systems

Summary of Application

Boronic acids, which can be derived from compounds like 2-(3-Aminophenyl)phenol, are increasingly utilized in diverse areas of research. They have found utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Methods of Application

The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Application in Schiff Base Ligand Synthesis

Scientific Field

Chemistry, specifically Organic Synthesis

Summary of Application

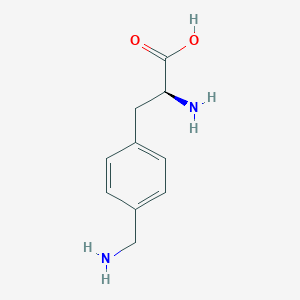

A new Schiff base ligand has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde, where 2-(3-Aminophenyl)phenol could potentially be used as a starting material .

Methods of Application

The structure of the ligand was characterized using different spectroscopic techniques .

Results or Outcomes

The synthesis resulted in a new Schiff base ligand, the structure of which was confirmed through spectroscopic techniques .

Application in Quantum Dot Sensing Systems

Scientific Field

Nanotechnology and Sensing Systems

Summary of Application

Quantum dots (QD) are a promising material for analytical purposes, especially for clinical applications. 3-aminophenylboronic acid functionalized graphene quantum dots, which could potentially be derived from 2-(3-Aminophenyl)phenol, have been used for the selective detection of D-glucose in rat striatum .

Methods of Application

The fluorescence of the QD was observed upon the addition of saccharides .

Results or Outcomes

The use of 3-aminophenylboronic acid functionalized graphene quantum dots allowed for the selective detection of D-glucose in rat striatum .

Application in Nutraceutical Products

Scientific Field

Summary of Application

Phenolic compounds, which include 2-(3-Aminophenyl)phenol, have well-reported health benefits. A daily diet enriched in these compounds is important to promote well-being. These compounds have aroused interest in the use of these molecules in the formulation of nutraceutical products .

Methods of Application

The bioactive action of these compounds can interfere with their absorption, making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

Results or Outcomes

The use of phenolic compounds in nutraceutical products has shown potential health benefits, but further research is needed to understand their action in vivo .

Application in Electrophoresis of Glycated Molecules

Scientific Field

Summary of Application

Boronic acids, which can be derived from compounds like 2-(3-Aminophenyl)phenol, have been used for electrophoresis of glycated molecules .

Methods of Application

The boronic acids are used as building materials for microparticles for analytical methods .

Results or Outcomes

The use of boronic acids allowed for the electrophoresis of glycated molecules .

Application in Controlled Release of Insulin

Scientific Field

Summary of Application

Boronic acids, potentially derived from 2-(3-Aminophenyl)phenol, have been used in polymers for the controlled release of insulin .

Methods of Application

The boronic acids are incorporated into polymers, which are then used in the controlled release of insulin .

Results or Outcomes

The use of boronic acids in polymers has shown potential in the controlled release of insulin .

Safety And Hazards

Orientations Futures

The future directions of “2-(3-Aminophenyl)phenol” research could involve further exploration of its biological activity, particularly its antibacterial and antifungal properties . Additionally, its potential applications in the food industry, due to its interactions with proteins, could be another area of future research .

Propriétés

IUPAC Name |

2-(3-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKSSIREUNVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621457 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)phenol | |

CAS RN |

161887-01-0 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)

![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)